
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine
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Overview
Description
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group and a 3-methylsulfonylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The hydroxy group and the 3-methylsulfonylaminophenyl group are introduced through substitution reactions. For instance, the hydroxy group can be introduced via a nucleophilic substitution reaction using a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of nitrated or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrazole: Contains a pyrazole ring instead of a pyrimidine ring.
Uniqueness
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both hydroxy and sulfonyl groups, which confer distinct chemical and biological properties. Its pyrimidine ring also provides a different electronic environment compared to similar compounds with pyridine or pyrazole rings, leading to unique reactivity and interactions.
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(16,17)14-10-4-2-3-8(5-10)9-6-12-11(15)13-7-9/h2-7,14H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYIPBDFNUKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686877 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-18-8 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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